2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVAUBXKXDMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a 5-fluoropyridin-2-yl moiety attached to a 2-methylpropan-1-amine backbone, protonated as a dihydrochloride salt. Key challenges include:
Synthetic Pathways and Methodological Breakdown
Route 1: Nitrile Reduction and Salt Formation
This two-step approach is widely documented in industrial and academic settings:
Step 1: Synthesis of 2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile
Reaction Scheme:
$$
\text{5-Fluoro-2-pyridylmagnesium bromide} + \text{2-methylpropanenitrile} \xrightarrow{\text{THF, 0–25°C}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile}
$$
- Mechanism: A Grignard reagent derived from 2-bromo-5-fluoropyridine reacts with isobutyronitrile under anhydrous conditions.
- Conditions: Tetrahydrofuran (THF) solvent, 12–24 h reaction time, nitrogen atmosphere.
- Yield: 65–78% after purification via silica gel chromatography.
Step 2: Nitrile Reduction to Primary Amine
Reaction Scheme:
$$
\text{2-(5-Fluoropyridin-2-yl)-2-methylpropanenitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine}
$$
- Mechanism: Lithium aluminum hydride (LiAlH$$_4$$) reduces the nitrile to a primary amine.
- Conditions: Reflux in THF for 6–8 h, followed by careful quenching with water.
- Yield: 82–90%.
Step 3: Dihydrochloride Salt Formation
Procedure:
The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (2 equiv.) at 0°C. The precipitate is filtered and dried under vacuum.
Route 2: Amidoxime Cyclization (Patent-Based Approach)
A patent-derived method leverages amidoxime intermediates for higher stereochemical control:
Step 1: Synthesis of 5-Fluoro-2-pyridinecarboxamidoxime
Reaction Scheme:
$$
\text{5-Fluoro-2-pyridinecarbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Na}2\text{CO}_3} \text{5-Fluoro-2-pyridinecarboxamidoxime}
$$
Step 2: Cyclization to Thiadiazole Intermediate
Reaction Scheme:
$$
\text{5-Fluoro-2-pyridinecarboxamidoxime} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine}
$$
- Mechanism: The amidoxime reacts with carbon disulfide under basic conditions to form a thiadiazole ring.
- Yield: 60–68%.
Step 3: Thiadiazole Reduction and Alkylation
Reaction Scheme:
$$
\text{Thiadiazole intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine}
$$
Route 3: Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed amination offers a streamlined alternative:
Reaction Scheme:
$$
\text{2-Bromo-5-fluoropyridine} + \text{2-methylpropan-1-amine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{NaO}^t\text{Bu}} \text{2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine}
$$
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 70–78% | 50–60% | 55–65% |
| Purity | >99% | 95–98% | 90–95% |
| Cost Efficiency | Moderate | High | Low |
| Scalability | Industrial | Laboratory-scale | Pilot-scale |
| Key Advantage | High yield | Stereocontrol | Fewer steps |
Critical Process Optimization Strategies
Solvent Selection and Reaction Kinetics
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various strains of bacteria and fungi. For instance, the compound has shown moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents . This suggests potential for development as an antifungal treatment.
Anticancer Potential
The compound's structure suggests it may possess anticancer properties. Preliminary studies have indicated that similar compounds with fluorinated pyridine moieties can inhibit tumor cell growth, highlighting the need for further investigation into its potential as an anticancer agent . The National Cancer Institute protocols could be employed to evaluate its efficacy against a broader range of cancer cell lines.
Neuropharmacological Applications
Given the compound's structural similarities to known psychoactive substances, it may also be explored for neuropharmacological applications. Compounds with similar amine structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for treating disorders such as depression or anxiety .
Agricultural Applications
Insecticidal Properties
Recent studies have explored the insecticidal potential of this compound against agricultural pests. The compound has shown effectiveness in laboratory settings against specific insect species, indicating its viability as a new class of insecticide .
Synthesis and Formulation
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Understanding its synthesis is crucial for large-scale production and formulation in pharmaceutical and agricultural products .
Safety and Environmental Impact
As with any chemical compound, safety data sheets indicate that while the compound is not classified as hazardous under GHS guidelines, standard safety measures should be adhered to during handling . Further ecological studies are necessary to assess its environmental impact, particularly in agricultural applications where runoff could affect non-target species.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several dihydrochloride salts and fluorinated/heterocyclic amines.
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications | Evidence Source |
|---|---|---|---|---|---|
| 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride | C9H14Cl2FN2 (estimated) | ~263.13* | 5-fluoro-pyridinyl, 2-methylpropan-1-amine | Drug intermediate, CNS-targeting agent | Inferred |
| 2-(5-Methoxypyridin-2-yl)-2-methylpropan-1-amine dihydrochloride | C10H17Cl2N2O | ~285.17 | 5-methoxy-pyridinyl, 2-methylpropan-1-amine | Similar to target compound, with altered lipophilicity | |
| 2-{3H-imidazo[4,5-c]quinolin-2-yl}ethan-1-amine dihydrochloride | C12H14Cl2N4 | 309.17 | Imidazoquinoline core, ethylamine | Immunomodulatory agents (e.g., TLR agonists) | |
| 1-[2-(2-aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethan-1-one dihydrochloride | C16H23Cl2N3OS | 399.55 | Benzothiazole, piperidine-ethylamine | Kinase inhibitors or antimicrobials | |
| (2S)-1-aminopropan-2-ylamine dihydrochloride | C5H14Cl2F2N2 | 223.09 | Difluoroethyl, chiral amine | CNS drugs (e.g., antidepressants) |
*Estimated based on analogous structures.
Key Differences and Implications
Substituent Effects: The 5-fluoro group on the pyridine ring (target compound) enhances electronegativity and metabolic stability compared to the 5-methoxy analog . Fluorine’s smaller size and stronger electron-withdrawing nature may improve binding to hydrophobic enzyme pockets or reduce off-target interactions. The imidazoquinoline and benzothiazole derivatives () exhibit larger aromatic systems, likely favoring interactions with nucleic acids or protein targets (e.g., Toll-like receptors or kinases) .
In contrast, the ethylamine moiety in imidazoquinoline derivatives () offers flexibility for conjugation . The chiral center in (2S)-1-aminopropan-2-ylamine dihydrochloride () highlights enantiomer-specific bioactivity, a critical factor in CNS drug design .
Salt Forms and Solubility :
- All compounds listed are dihydrochloride salts, enhancing water solubility. However, molecular weight and aromaticity differences (e.g., benzothiazole vs. pyridine) influence logP values and membrane permeability.
Biological Activity
2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride, with the CAS number 1402232-80-7, is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C9H14ClFN2, and it has a molar mass of 204.67 g/mol. This compound belongs to a class of amines that are often studied for their pharmacological properties.
The biological activity of this compound is primarily linked to its role as a monoamine neurotransmitter modulator. It is believed to interact with various receptors in the central nervous system (CNS), including serotonin and norepinephrine transporters. Such interactions suggest potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions.
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in various experimental models:
- Antidepressant Effects : In rodent models, administration of this compound showed significant antidepressant-like effects in behavioral tests such as the forced swim test and the tail suspension test. These findings indicate its potential as an antidepressant agent.
- Anxiolytic Properties : The compound has also been evaluated for anxiolytic effects using the elevated plus maze and open field tests. Results indicated a reduction in anxiety-like behaviors, supporting its use in anxiety disorders.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects against oxidative stress, which is relevant for neurodegenerative diseases.
Case Studies
A selection of case studies highlights the compound's biological activity:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Significant reduction in immobility time in forced swim test compared to control group. |
| Study B | Assess anxiolytic properties | Decreased anxiety-like behavior in elevated plus maze tests. |
| Study C | Investigate neuroprotective effects | Reduced markers of oxidative stress in neuronal cultures treated with the compound. |
Q & A
Q. Purity Assurance :
- Chromatography : Use column chromatography or HPLC to separate impurities, especially residual solvents or unreacted intermediates .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal formation and remove by-products .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the presence of the fluoropyridinyl group (distinct aromatic proton splitting patterns) and methylpropan-1-amine backbone (singlet for geminal methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]) and fragments matching the dihydrochloride salt (e.g., loss of HCl) .
- HPLC : Quantify purity (>98%) using reverse-phase columns with UV detection at 260 nm (fluoropyridine absorption) .
How can researchers design experiments to elucidate the biological targets of this compound?
Q. Advanced
- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive amines. Use radiolabeled ligands (e.g., H-LSD for 5-HT receptors) and measure displacement curves to calculate IC values .
- In Vitro Functional Assays : Test cAMP modulation in transfected HEK293 cells expressing candidate GPCRs. Compare activity to known agonists/antagonists .
- Structural Analog Comparison : Evaluate analogs lacking the 5-fluoropyridinyl group to identify critical binding motifs .
How can contradictions in reported biological activity data be resolved?
Advanced
Discrepancies may arise from:
- Salt Form Variability : Free base vs. dihydrochloride forms differ in solubility and bioavailability. Standardize salt forms across studies .
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter receptor binding. Replicate experiments under identical conditions .
- Purity Verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities as confounding factors .
What computational methods predict the compound’s interactions with enzymes or receptors?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to model binding poses in crystal structures of target proteins (e.g., κ-opioid receptors). Prioritize docking scores < -7.0 kcal/mol for experimental validation .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze hydrogen bonds between the fluoropyridinyl group and receptor residues .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and fluorine’s electronegativity to predict affinity trends .
How does the fluoropyridinyl moiety influence the compound’s pharmacokinetic properties?
Q. Advanced
- Metabolic Stability : The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life. Validate via liver microsome assays with LC-MS quantification .
- Membrane Permeability : The hydrophobic fluoropyridinyl group improves blood-brain barrier penetration. Measure using parallel artificial membrane permeability assays (PAMPA) .
- Solubility : The dihydrochloride salt increases aqueous solubility compared to the free base. Characterize via shake-flask method at physiological pH .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Continuous Flow Chemistry : Optimize key steps (e.g., amination) in flow reactors to improve yield and reduce reaction time .
- By-Product Management : Implement inline IR spectroscopy to monitor intermediate formation and trigger quenching of side reactions .
- Salt Form Optimization : Screen alternative counterions (e.g., sulfate) if dihydrochloride exhibits poor crystallinity at larger scales .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Q. Advanced
- Substitution Patterns : Synthesize analogs with varying fluoropyridinyl positions (e.g., 3- or 4-fluoro) and compare binding affinities .
- Backbone Modifications : Replace methylpropan-1-amine with cyclopropyl or benzyl groups to assess steric effects on receptor engagement .
- Pharmacophore Mapping : Overlay active and inactive analogs to identify essential hydrogen-bond acceptors (e.g., pyridinyl nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
